Cas no 921053-69-2 (N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide)

N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide structure
921053-69-2 structure
Product Name:N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide
CAS No:921053-69-2
MF:C21H19N5O2
MW:373.407863855362
CID:6001457
PubChem ID:18565563
Update Time:2025-07-09

N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide
    • 1-Naphthalenecarboxamide, N-[[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl]-
    • N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
    • 921053-69-2
    • N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide
    • N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide
    • F2070-0398
    • AKOS024625401
    • Inchi: 1S/C21H19N5O2/c1-2-28-17-12-10-16(11-13-17)26-20(23-24-25-26)14-22-21(27)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,27)
    • InChI Key: DMOVSCXMMKEQJZ-UHFFFAOYSA-N
    • SMILES: C1(C(NCC2N(C3=CC=C(OCC)C=C3)N=NN=2)=O)=C2C(C=CC=C2)=CC=C1

Computed Properties

  • Exact Mass: 373.15387487g/mol
  • Monoisotopic Mass: 373.15387487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 81.9Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • pka: 12.37±0.46(Predicted)

N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide Pricemore >>

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N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide Related Literature

Additional information on N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide

Research Brief on N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide (CAS: 921053-69-2)

N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide (CAS: 921053-69-2) is a synthetic small molecule that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique tetrazole and naphthalene structural motifs, has been investigated for its potential therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacokinetic properties, and mechanism of action, positioning it as a promising candidate for further drug development.

The synthesis of N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide involves a multi-step process, including the condensation of 1-naphthoic acid derivatives with tetrazole-containing intermediates. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical studies. Researchers have also explored its stability under various physiological conditions, revealing insights into its potential as an orally bioavailable agent.

Pharmacological evaluations of 921053-69-2 have demonstrated its affinity for specific protein targets, including enzymes and receptors implicated in inflammatory and oncogenic pathways. In vitro studies have shown that this compound exhibits inhibitory activity against certain kinases, suggesting its utility in targeted therapy. Additionally, preliminary in vivo data indicate favorable pharmacokinetic profiles, with adequate absorption and distribution, though further optimization may be required to enhance its metabolic stability.

Recent publications highlight the compound's potential in treating conditions such as chronic inflammation and certain cancers. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 921053-69-2 effectively suppressed pro-inflammatory cytokine production in murine models, with minimal off-target effects. Another study, appearing in Bioorganic & Medicinal Chemistry Letters, identified its role in inhibiting tumor cell proliferation by disrupting key signaling pathways.

Despite these promising findings, challenges remain in the development of N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide as a therapeutic agent. Issues such as solubility, selectivity, and potential toxicity need to be addressed through structural modifications and comprehensive toxicological assessments. Future research directions may include the exploration of derivative compounds to optimize efficacy and safety profiles.

In conclusion, N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide represents a compelling area of study in chemical biology and drug discovery. Its unique structural features and biological activities underscore its potential as a lead compound for further development. Continued research efforts will be essential to fully elucidate its therapeutic potential and translate these findings into clinical applications.

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